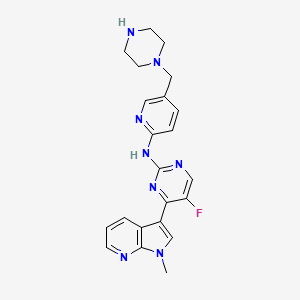
Cdk4/6-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk4/6-IN-9 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK4/6 has been shown to induce cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk4/6-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research articles . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and assurance .
Chemical Reactions Analysis
Types of Reactions
Cdk4/6-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Cdk4/6-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK4/6 in cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of CDK4/6 inhibition on cell proliferation and apoptosis.
Industry: Utilized in the development of new CDK4/6 inhibitors and related drug discovery efforts.
Mechanism of Action
Cdk4/6-IN-9 exerts its effects by selectively inhibiting the activity of CDK4/6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from the G1 phase to the S phase. The result is cell cycle arrest and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the cyclin D-CDK4/6-Rb pathway, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another selective CDK4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to palbociclib, used for the treatment of hormone receptor-positive breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a slightly different toxicity profile and clinical application.
Uniqueness
Cdk4/6-IN-9 is unique in its high selectivity and potency for CDK4/6 compared to other inhibitors. It also exhibits a distinct pharmacokinetic profile, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C22H23FN8 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-fluoro-4-(1-methylpyrrolo[2,3-b]pyridin-3-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H23FN8/c1-30-14-17(16-3-2-6-25-21(16)30)20-18(23)12-27-22(29-20)28-19-5-4-15(11-26-19)13-31-9-7-24-8-10-31/h2-6,11-12,14,24H,7-10,13H2,1H3,(H,26,27,28,29) |
InChI Key |
DIRJXVHFPSKLII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















